5(6)-ROX N-succinimidyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5(6)-ROX N-succinimidyl ester is a cell-permeable, fluorogenic, non-selective esterase substrate . It is used as an amine coupling reagent to form 5(6)-carboxytetramethylrhodamine (TMR) derivatized compounds such as proteins and drugs .

Synthesis Analysis

N-Hydroxysuccinimide (NHS) esters are the most important activated esters used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and also in the chemical synthesis of peptides .

Molecular Structure Analysis

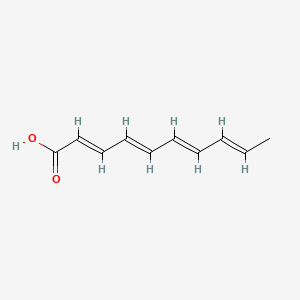

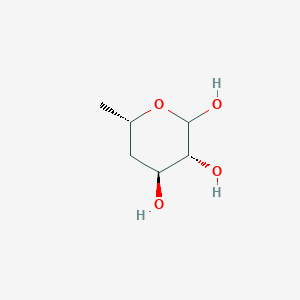

The molecular weight of 5(6)-ROX N-succinimidyl ester is 557.46 . The molecular formula is C29H19NO11 .

Chemical Reactions Analysis

Reactions with NHS esters are usually reliable and of high yield. However, the compounds are sensitive to air moisture and water traces in solvents .

Physical And Chemical Properties Analysis

5(6)-ROX N-succinimidyl ester is soluble in DMSO . It is a powder form .

Applications De Recherche Scientifique

Protein Labeling

The compound is used in protein labeling . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes . The NHS-ester varieties of rhodamine efficiently label antibodies and other purified proteins at primary amines (lysine side chains) .

Immunofluorescent Probes

It is used to label antibodies for use as immunofluorescent probes . This application is useful in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA .

Oligonucleotide Labeling

The compound is also used to label oligonucleotides for hybridization probes . This is particularly useful in genetic research and diagnostics .

Protein Detection

It is used to detect proteins in gels and on western blots . This allows researchers to visualize and quantify the presence of specific proteins in a sample .

DNA Sequencing

Under the name TAMRA, the carboxylic acid of TMR has achieved prominence as a dye for oligonucleotide labeling and automated DNA sequencing applications .

Biological Experiments

The compound is a multifunctional dye that can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Mécanisme D'action

Target of Action

The primary target of 5(6)-ROX N-succinimidyl ester, also known as (2,5-dioxopyrrolidin-1-yl) acetate;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate, are proteins, specifically the amine groups present in proteins .

Mode of Action

The compound is an amine-reactive dye that forms a covalent bond with the amine groups in proteins . This interaction results in the formation of a stable linkage between the dye and the protein, allowing the protein to be fluorescently labeled .

Biochemical Pathways

The compound doesn’t directly affect any biochemical pathways. Instead, it is used as a tool in biological research to label proteins and study their behavior in various biochemical pathways .

Pharmacokinetics

The compound is known to be soluble in dmf, acetonitrile, and methanol , which can influence its distribution and elimination if used in vivo.

Result of Action

The result of the action of 5(6)-ROX N-succinimidyl ester is the fluorescent labeling of proteins. This allows researchers to visualize and track the proteins under a fluorescence microscope or using flow cytometry . The fluorescence emitted by the dye can be detected at an excitation wavelength of 543 nm and an emission wavelength of 576 nm .

Action Environment

The action of 5(6)-ROX N-succinimidyl ester is influenced by the pH of the environment. The compound is most effective at pH 8.0 . Additionally, the compound should be stored at -20°C to maintain its stability .

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) acetate;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O3.C6H7NO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;1-4(8)11-7-5(9)2-3-6(7)10/h1-2,9-10,17-18H,3-8,11-16H2;2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZLEAZWSMALSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(6)-ROX N-succinimidyl ester | |

CAS RN |

114616-32-9 |

Source

|

| Record name | 5(6)-Carboxy-X-rhodamine N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.